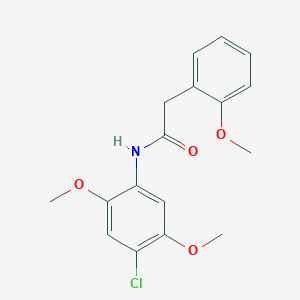N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide
CAS No.:
Cat. No.: VC10802561
Molecular Formula: C17H18ClNO4
Molecular Weight: 335.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H18ClNO4 |
|---|---|
| Molecular Weight | 335.8 g/mol |
| IUPAC Name | N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C17H18ClNO4/c1-21-14-7-5-4-6-11(14)8-17(20)19-13-10-15(22-2)12(18)9-16(13)23-3/h4-7,9-10H,8H2,1-3H3,(H,19,20) |
| Standard InChI Key | CTARPDYXBMIDKI-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CC(=O)NC2=CC(=C(C=C2OC)Cl)OC |
| Canonical SMILES | COC1=CC=CC=C1CC(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Introduction
Chemical Identity and Structural Analysis
N-(4-Chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide (systematic IUPAC name: N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide) features a central acetamide backbone substituted with two aromatic rings: a 4-chloro-2,5-dimethoxyphenyl group and a 2-methoxyphenyl group. The molecular formula is C₁₈H₁₉ClN₂O₅, yielding a molecular weight of 365.83 g/mol .
Structural Features
-
Aromatic Substitution Patterns:
-
Conformational Flexibility: Rotatable bonds at the acetamide linkage and between the phenyl rings allow for multiple conformers, which may influence biological activity .
Table 1: Key Molecular Descriptors
Synthetic Pathways and Optimization
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide can be approached through two primary routes, drawing from methodologies used for analogous compounds :
Route A: Carbodiimide-Mediated Amidation
-
Chloroacetamide Activation:
-
Workup and Purification:
Route B: Ullmann-Type Coupling
-
Copper-Catalyzed Coupling:
Table 2: Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Yield | Higher (75–88%) | Moderate (60–70%) |
| Reaction Time | Shorter (6–8 h) | Longer (24 h) |
| Byproducts | Minimal | Requires rigorous purification |
| Scalability | Suitable for bulk synthesis | Limited by copper residues |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR (400 MHz, DMSO-d₆):
-
¹³C-NMR:
Infrared (IR) Spectroscopy
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
-
Aqueous Solubility: Predicted to be low (~0.05 mg/mL) due to high LogP .
-
Lipophilicity: LogP ≈ 3.2 aligns with compounds exhibiting moderate blood-brain barrier permeability .
Metabolic Stability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume